molecular formula C24H24BNO B1600453 (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 463941-07-3

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B1600453
CAS No.: 463941-07-3
M. Wt: 353.3 g/mol
InChI Key: XHMKFCAQQGBIPZ-QHCPKHFHSA-N
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Description

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound is a derivative of oxazaborolidine, which is a class of boron-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-o-Tolyl-CBS-oxazaborolidine typically involves the reaction of o-tolylboronic acid with a chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The resulting product is then purified through crystallization or chromatography to obtain the desired chiral catalyst.

Industrial Production Methods: In an industrial setting, the production of (S)-(-)-o-Tolyl-CBS-oxazaborolidine involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole is primarily used in reduction reactions, particularly in the asymmetric reduction of ketones to secondary alcohols. It can also participate in other types of reactions such as oxidation and substitution, depending on the reaction conditions and the substrates involved.

Common Reagents and Conditions: The compound is often used in conjunction with reducing agents such as borane or sodium borohydride. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to maintain the stability of the catalyst. The temperature and pH of the reaction are carefully controlled to achieve the desired enantioselectivity.

Major Products Formed: The major products formed from reactions involving (S)-(-)-o-Tolyl-CBS-oxazaborolidine are enantiomerically pure secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research. In chemistry, it is used to synthesize enantiomerically pure compounds, which are essential in the development of new drugs and materials. In biology, the compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, it is used in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. In industry, the compound is used in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

(S)-(-)-o-Tolyl-CBS-oxazaborolidine is unique in its ability to induce high enantioselectivity in reduction reactions. Similar compounds include other chiral oxazaborolidines and boron-containing catalysts. (S)-(-)-o-Tolyl-CBS-oxazaborolidine is often preferred due to its high efficiency and selectivity. Other similar compounds include ®-(+)-o-Tolyl-CBS-oxazaborolidine and (S)-(-)-1-phenylethylamine-borane complex, which also exhibit chiral catalytic properties but may differ in their reactivity and selectivity.

Properties

IUPAC Name

(3aS)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKFCAQQGBIPZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458596
Record name (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463941-07-3
Record name (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 2
Reactant of Route 2
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 3
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 4
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 5
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 6
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole

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